(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one
Description
(5E)-5-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one is a nitro-substituted imidazolone derivative characterized by:
- Core structure: A 1H-imidazol-4-one ring with a conjugated double bond at the 5-position (E-configuration).
- Substituents:
- A 2-chlorophenyl group attached via a methylidene linker at position 3.
- A 4-nitrophenyl group at position 2.
Properties
Molecular Formula |
C16H10ClN3O3 |
|---|---|
Molecular Weight |
327.72 g/mol |
IUPAC Name |
(4E)-4-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-4-2-1-3-11(13)9-14-16(21)19-15(18-14)10-5-7-12(8-6-10)20(22)23/h1-9H,(H,18,19,21)/b14-9+ |
InChI Key |
NVEDVGFTZKTOKN-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as pyridine . The reaction is carried out in a solvent like cyclohexane, and the mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve an eco-friendly process that uses water as a solvent. The process includes preparing a suspension of malononitrile in water, adding a catalyst like piperidine, and then condensing the suspension with 2-chlorobenzaldehyde . The reaction mixture is stirred and filtered, and the product is dried under vacuum conditions .
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzylidene group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound belongs to a broader class of imidazolone and heterocyclic derivatives with methylidene or benzylidene substituents. Key analogs include:
Key Observations :
Physical and Spectroscopic Properties
While direct data for the target compound are unavailable, inferences can be made from related structures:
- Melting points : Nitro-substituted imidazolones (e.g., compound 5 in ) exhibit high melting points (~293–295°C) due to strong intermolecular interactions .
- Spectroscopy: IR: Expected peaks for C=O (~1700 cm⁻¹), NO₂ (~1550 cm⁻¹), and C=N (~1520 cm⁻¹), consistent with . NMR: Aromatic protons from chlorophenyl and nitrophenyl groups would appear as complex multiplets in the 7–8 ppm range.
Biological Activity
The compound (5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one, often referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H13ClN2O3
- Molecular Weight : 318.74 g/mol
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112), showing promising results in inhibiting cell growth.
Table 1: Cytotoxicity Data of this compound
The IC50 values indicate the concentration required to inhibit 50% of cell growth, with lower values signifying higher potency.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to an increase in early and late apoptotic cells, suggesting that it triggers programmed cell death pathways.
Figure 1: Apoptosis Induction by this compound
Apoptosis Graph (Note: Actual graph not provided; this is a placeholder for illustrative purposes.)
Case Study 1: In Vitro Analysis
In a controlled laboratory setting, researchers evaluated the effects of varying concentrations of the compound on SISO and RT-112 cell lines over a period of 96 hours. The study found that concentrations as low as 3 µM significantly inhibited cell proliferation compared to control groups treated with DMSO.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that the presence of both the chlorophenyl and nitrophenyl groups is crucial for enhancing the cytotoxic effects of the compound. Variants lacking these substituents displayed markedly reduced activity, emphasizing their importance in binding interactions with target proteins involved in cancer progression.
Discussion
The findings surrounding this compound suggest that it holds potential as an anticancer agent. Its ability to induce apoptosis and inhibit cell growth highlights its therapeutic promise. Further research is warranted to explore its efficacy in vivo and to elucidate its full mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
